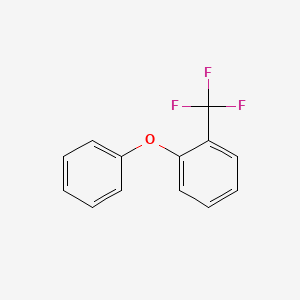

1-Phenoxy-2-(trifluoromethyl)benzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Phenoxy-2-(trifluoromethyl)benzene is an aromatic compound belonging to the family of phenoxybenzenes. It is an important intermediate in the synthesis of various organic compounds. It has a wide range of applications in the fields of pharmaceuticals, agrochemicals, and polymers. This compound has been studied extensively in the past few decades and its structure, synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored.

Applications De Recherche Scientifique

Advanced Material Synthesis

1-Phenoxy-2-(trifluoromethyl)benzene derivatives play a significant role in the synthesis of advanced materials, such as fluorinated polyetherimides and poly(ether imide)s. These materials exhibit high thermal stability, optical transparency, and low dielectric constants, making them ideal for various industrial applications, including electronics and aerospace. The synthesis and characterization of novel fluorine-containing polyetherimide from derivatives of this compound demonstrate its utility in enhancing material properties such as solubility, thermal stability, and moisture resistance (Yu Xin-hai, 2010); (Yu Liu et al., 2008).

Catalytic Applications

The compound is also integral to catalytic processes, particularly in the selective hydroxylation of benzene to phenol. This reaction is crucial for producing phenol, an essential chemical in the industry. Studies have shown that catalysts based on molecular sieves, and layered double hydroxides exhibit outstanding performances in the hydroxylation of benzene using hydrogen peroxide as the oxidant. Such catalytic methods offer a greener alternative to traditional processes by reducing energy consumption and avoiding harmful byproducts (Tao Jiang et al., 2013); (C. Antonyraj & K. Srinivasan, 2013).

Environmental and Green Chemistry

In the context of green chemistry, derivatives of this compound have been explored for their potential in environmental applications, such as the catalytic hydroxylation of benzene to phenol using more sustainable and less hazardous oxidants like hydrogen peroxide. This application underscores the role of such compounds in developing environmentally benign chemical processes, which align with the principles of green chemistry by minimizing waste and avoiding the use of toxic reagents (Subhashree Mishra et al., 2020).

Orientations Futures

The future directions for compounds like 1-Phenoxy-2-(trifluoromethyl)benzene could involve further exploration of their potential biological activities and applications in various industries . For instance, m-aryloxy phenols, which are similar to this compound, have been found to have potential applications as antioxidants, ultraviolet absorbers, and flame retardants .

Mécanisme D'action

Target of Action

It is known that the compound is used in suzuki–miyaura coupling reactions , which suggests that its targets could be organoboron reagents used in these reactions .

Mode of Action

The mode of action of 1-Phenoxy-2-(trifluoromethyl)benzene is likely related to its role in Suzuki–Miyaura coupling reactions . In these reactions, the compound may interact with organoboron reagents, leading to the formation of new carbon-carbon bonds . The trifluoromethyl group in the compound plays a significant role in these reactions .

Biochemical Pathways

The compound’s involvement in suzuki–miyaura coupling reactions suggests that it may influence pathways related to carbon-carbon bond formation .

Pharmacokinetics

The trifluoromethyl group in the compound is known to play an important role in pharmaceuticals, suggesting that it may influence the compound’s bioavailability .

Result of Action

Its role in suzuki–miyaura coupling reactions suggests that it may contribute to the formation of new carbon-carbon bonds .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the conditions under which Suzuki–Miyaura coupling reactions occur can affect the compound’s performance .

Analyse Biochimique

Biochemical Properties

1-Phenoxy-2-(trifluoromethyl)benzene plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds. The interaction between this compound and cytochrome P450 enzymes can lead to the formation of reactive intermediates, which may further interact with other biomolecules such as proteins and nucleic acids .

Cellular Effects

The effects of this compound on cellular processes are diverse and can influence cell function in multiple ways. This compound has been shown to affect cell signaling pathways, particularly those involving the activation of transcription factors such as NF-κB and AP-1. These transcription factors play crucial roles in regulating gene expression and cellular responses to stress and inflammation . Additionally, this compound can impact cellular metabolism by modulating the activity of key metabolic enzymes, leading to changes in the levels of various metabolites .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of this compound to specific sites on enzymes and proteins, leading to either inhibition or activation of their activity. For example, the binding of this compound to cytochrome P450 enzymes can result in the inhibition of their catalytic activity, thereby affecting the metabolism of other substrates . Additionally, this compound can induce changes in gene expression by modulating the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or heat. Long-term exposure to this compound has been shown to result in cumulative effects on cellular function, including alterations in gene expression and metabolic activity . These temporal effects are important to consider when designing experiments and interpreting results.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, this compound may have minimal effects on cellular function and overall health. At higher doses, this compound can exhibit toxic effects, including liver damage and disruption of metabolic processes . It is important to determine the appropriate dosage range for experimental studies to avoid adverse effects and obtain meaningful results.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those mediated by cytochrome P450 enzymes. These enzymes catalyze the oxidation of this compound, leading to the formation of various metabolites. The metabolic flux of these pathways can be influenced by the presence of other substrates and cofactors, resulting in changes in metabolite levels . Understanding these metabolic pathways is crucial for elucidating the biochemical effects of this compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of transport proteins . Once inside the cell, this compound can localize to various cellular compartments, where it can exert its biochemical effects.

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. This compound can be found in the cytoplasm, nucleus, and other organelles, where it can interact with specific biomolecules and affect their function . The localization of this compound can also be modulated by post-translational modifications and targeting signals, which direct it to specific cellular compartments.

Propriétés

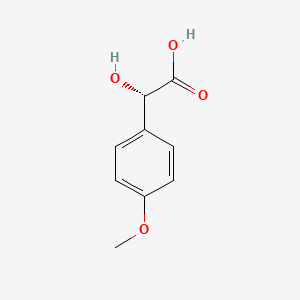

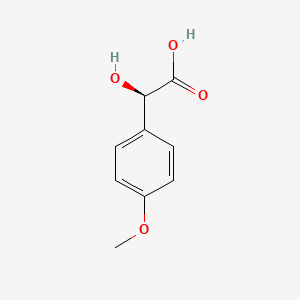

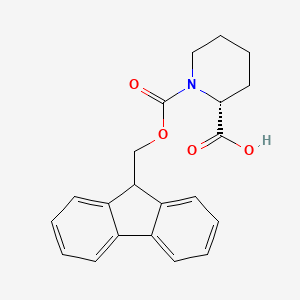

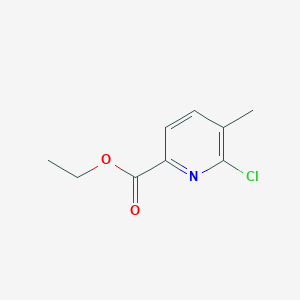

IUPAC Name |

1-phenoxy-2-(trifluoromethyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F3O/c14-13(15,16)11-8-4-5-9-12(11)17-10-6-2-1-3-7-10/h1-9H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMETWUJPGDWRTC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC=C2C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.